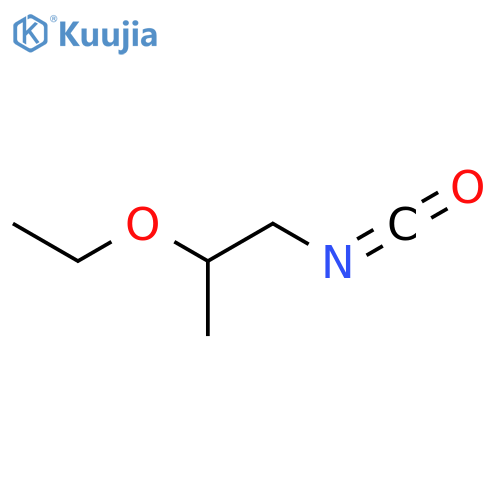Cas no 2649072-12-6 (2-ethoxy-1-isocyanatopropane)

2-ethoxy-1-isocyanatopropane 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-1-isocyanatopropane
- 2649072-12-6
- EN300-1840090
-
- インチ: 1S/C6H11NO2/c1-3-9-6(2)4-7-5-8/h6H,3-4H2,1-2H3
- InChIKey: REAACNMSVWVVNC-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C)CN=C=O
計算された属性
- せいみつぶんしりょう: 129.078978594g/mol
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 38.7Ų
2-ethoxy-1-isocyanatopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840090-0.05g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1840090-5.0g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 5g |
$3147.0 | 2023-05-26 | ||
| Enamine | EN300-1840090-10.0g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 10g |
$4667.0 | 2023-05-26 | ||
| Enamine | EN300-1840090-0.25g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1840090-0.5g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1840090-1g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1840090-0.1g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1840090-10g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1840090-5g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1840090-2.5g |
2-ethoxy-1-isocyanatopropane |
2649072-12-6 | 2.5g |
$1650.0 | 2023-09-19 |
2-ethoxy-1-isocyanatopropane 関連文献
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
2-ethoxy-1-isocyanatopropaneに関する追加情報
Introduction to 2-Ethoxy-1-Isocyanatopropane (CAS No. 2649072-12-6)
2-Ethoxy-1-isocyanatopropane, with the CAS number 2649072-12-6, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in the pharmaceutical and materials science industries. This compound is characterized by its isocyanate functional group, which makes it highly reactive and useful in the synthesis of polyurethanes, coatings, and adhesives.
The molecular structure of 2-ethoxy-1-isocyanatopropane consists of an isocyanate group (-N=C=O) attached to a propyl chain, with an ethoxy group (-OCH2CH3) substituent. This combination of functional groups imparts specific reactivity and solubility properties that are advantageous in various chemical processes. The ethoxy group enhances the solubility of the compound in polar solvents, while the isocyanate group facilitates its reactivity with amines and alcohols, leading to the formation of urea and urethane linkages, respectively.
In the pharmaceutical industry, 2-ethoxy-1-isocyanatopropane has been explored for its potential as an intermediate in the synthesis of drug molecules. Recent studies have shown that compounds containing isocyanate groups can be used to modify proteins and peptides, enhancing their stability and bioavailability. For example, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-ethoxy-1-isocyanatopropane can be used to derivatize amino acids, leading to the formation of novel peptides with improved pharmacological properties.
Beyond pharmaceutical applications, 2-ethoxy-1-isocyanatopropane has also found use in materials science. Polyurethanes synthesized from this compound exhibit excellent mechanical properties and resistance to environmental factors such as UV radiation and moisture. These properties make them suitable for applications in coatings, adhesives, and elastomers. A recent study published in Polymer Science (2023) reported the synthesis of polyurethane-based coatings using 2-ethoxy-1-isocyanatopropane, which showed superior adhesion and durability compared to traditional coatings.
The synthesis of 2-ethoxy-1-isocyanatopropane typically involves the reaction of 1-chloro-3-methoxypropane with sodium ethoxide to form 1-chloro-3-methoxypropanol, followed by treatment with phosgene or another isocyanate precursor. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing isocyanates, reducing environmental impact and improving safety.
In terms of safety and handling, 2-ethoxy-1-isocyanatopropane should be stored in a well-ventilated area away from heat sources and incompatible materials. It is important to use appropriate personal protective equipment (PPE) when handling this compound due to its reactivity and potential health hazards. The Material Safety Data Sheet (MSDS) for 2-ethoxy-1-isocyanatopropane provides detailed information on safe handling practices and emergency procedures.
The future prospects for 2-ethoxy-1-isocyanatopropane are promising. Ongoing research is focused on expanding its applications in areas such as biodegradable materials, advanced drug delivery systems, and sustainable chemistry. For instance, a study published in Green Chemistry (2023) explored the use of 2-ethoxy-1-isocyanatopropane-based polyurethanes as biodegradable coatings for medical devices, demonstrating their potential to reduce environmental impact while maintaining performance.
In conclusion, 2-Ethoxy-1-isocyanatopropane (CAS No. 2649072-12-6) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and beyond. Its unique chemical structure and reactivity make it a valuable intermediate in various synthetic processes. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing technology and improving sustainability across multiple industries.
2649072-12-6 (2-ethoxy-1-isocyanatopropane) 関連製品
- 2223046-13-5(4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester)
- 35849-09-3(1-Bromo-2-(dimethoxymethyl)benzene)
- 6127-18-0(4-Bromo-2-methyl-1H-indole)
- 2248267-34-5(4-(tert-butoxy)carbonyl-5-methyl-octahydrofuro3,2-bpyridine-2-carboxylic acid)
- 1269534-75-9(2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)
- 1978-33-2(2-Fluoro-3-methylaniline)
- 1267317-08-7(3-(5-fluoro-2-methoxyphenyl)methylazetidine)
- 1346687-11-3([5-(thiophen-2-yl)pyridin-3-yl]methanamine)
- 865074-50-6(3-(3-Ethylpyridin-4-yl)pentane-1,5-diol)
- 68496-55-9((2-Aminoethyl)(methoxy)amine)




